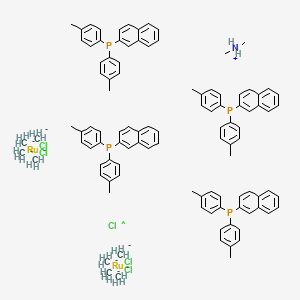

CID 137891065

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

While specific information on the molecular structure analysis of CID 137891065 is not available, there are general methods used for structural analysis. For instance, Collision-Induced Dissociation (CID) is a powerful method for fragmenting ions and unraveling the intricate details of molecules .

Applications De Recherche Scientifique

Chemically Induced Dimerization in Research

Protein Function Control : CID is instrumental in controlling protein functions within cells. The development of orthogonal and reversible CID systems has enabled the control of protein function with unparalleled precision and spatiotemporal resolution. This application is especially significant in the study of signal transductions and membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems provide a versatile molecular toolbox for gene regulation in human cells and mice, allowing for gradient-level fine-tuning of gene expression and multiplex biological signals with different logic gating operations (Ma et al., 2023).

Insights into Cell Biology : CID techniques have solved numerous problems in cell biology. They have been particularly useful in understanding lipid second messengers and small GTPases. CID experiments have helped in resolving the "signaling paradox" and provided insights into the specificity of CID action and applications beyond traditional techniques (DeRose, Miyamoto, & Inoue, 2013).

iPSC-Derived T Cell Therapy : CID has been utilized in induced pluripotent stem cell (iPSC)-derived rejuvenated T cell therapy. The introduction of inducible caspase-9 into iPSCs, activated by a specific CID, initiates a caspase cascade that eliminates iPSCs and tumors originated from them. This approach has significant implications for future iPSC-mediated clinical therapies (Ando et al., 2015).

FKBP12 Ligands for Protein Dimerization : CID has been used to control the dimerization of engineered FKBP12-containing fusion proteins, with broad utility in biological research and potential medical applications. The synthesis and activity of bivalent FKBP12 ligands demonstrate the versatility of these compounds in the study of intracellular signaling events (Keenan et al., 1998).

Methodological Challenges in Child and Adolescent Development Studies : CID analysis has been used to evaluate research methodologies in developmental science, demonstrating the importance of aligning research goals with appropriate research designs (Hamaker, Mulder, & van IJzendoorn, 2020).

Agricultural Research : In agricultural science, CID in the form of carbon isotope discrimination has been applied to improve water use efficiency and productivity of barley under different environmental conditions, indicating its potential in plant breeding programs (Anyia et al., 2007).

Photocaged-Photocleavable Chemical Dimerizer : A novel chemical inducer of protein dimerization that can be rapidly turned on and off using light has been developed. This allows for the control of protein-protein interactions and cellular processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

Background Subtraction in LC/MS Data : CID has been used in a high-resolution LC/MS-based background subtraction algorithm to obtain clean product ion spectra for metabolites in human plasma samples, enhancing the utility of this technique for structural interpretation in complex sample analyses (Zhang et al., 2009).

Stem Cell Therapy Safety : The introduction of the iC9 suicide gene in human induced pluripotent stem cells (hiPSCs) has improved the safety of stem cell therapy. This approach effectively eliminates transduced hiPSCs in vitro and in vivo, providing a necessary safety mechanism for hiPSC-based therapies (Yagyu et al., 2015).

Propriétés

InChI |

InChI=1S/4C24H21P.C2H7N.8CH3.4ClH.Cl.2Ru/c4*1-18-7-12-22(13-8-18)25(23-14-9-19(2)10-15-23)24-16-11-20-5-3-4-6-21(20)17-24;1-3-2;;;;;;;;;;;;;;;/h4*3-17H,1-2H3;3H,1-2H3;8*1H3;4*1H;;;/q;;;;;8*-1;;;;;;2*+2/p-3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGSJMFFQONKSG-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC4=CC=CC=C4C=C3.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC4=CC=CC=C4C=C3.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC4=CC=CC=C4C=C3.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC4=CC=CC=C4C=C3.C[NH2+]C.[Cl].Cl[Ru]Cl.Cl[Ru]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C106H116Cl5NP4Ru2-7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1907.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 137891065 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B3007363.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)

![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)

![Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B3007378.png)

![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B3007381.png)